

# (S)-1,2-Diphenylethanol structural properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name:	(s)-1,2-Diphenylethanol
CAS No.:	5773-56-8
Cat. No.:	B1607665

[Get Quote](#)

## Technical Monograph: (S)-1,2-Diphenylethanol

Structural Dynamics, Asymmetric Synthesis, and Pharmaceutical Applications

### Executive Summary

**(S)-1,2-Diphenylethanol** (CAS: 5773-56-8) represents a critical chiral building block in the synthesis of neuroactive pharmaceutical ingredients and a benchmark substrate for asymmetric catalysis.<sup>[1]</sup> Unlike its structural isomer 1,1-diphenylethanol, this molecule possesses a single stereogenic center at the C1 position, flanked by a benzyl group and a phenyl ring.<sup>[1]</sup> This specific architecture creates a "tweezer-like" steric environment, making it an invaluable scaffold for chiral auxiliaries and solvating agents.<sup>[1]</sup>

This guide provides a rigorous technical analysis of the (S)-enantiomer, detailing its physicochemical profile, validated synthetic protocols via Asymmetric Transfer Hydrogenation (ATH), and its role as a precursor in the development of NMDA receptor antagonists.

## Structural & Stereochemical Analysis<sup>[1][2][3][4]</sup> Absolute Configuration

The (S)-configuration of 1,2-diphenylethanol is defined by the Cahn-Ingold-Prelog (CIP) priority rules at the benzylic carbon (C1).[1] The hydroxyl group (-OH) holds the highest priority, followed by the phenyl group (-Ph), the benzyl group (-CH<sub>2</sub>Ph), and finally the hydrogen atom.

- Stereodescriptor: (S)
- Optical Rotation: Dextrorotatory (+) in ethanol.[1]
  - (c 1.0, EtOH).

## Conformational Dynamics & Crystal Packing

In the solid state, **(S)-1,2-diphenylethanol** typically adopts a conformation where the two aromatic rings minimize steric repulsion.[1]

- Intramolecular Interactions: The molecule exhibits a preference for a gauche conformation between the hydroxyl group and the benzyl methylene protons, driven by weak OH... interactions with the distal phenyl ring.[1]
- Intermolecular Hydrogen Bonding: Crystallographic analysis reveals that the molecules pack into infinite helical chains or dimers driven by O-H...O hydrogen bonds.[1][2][3][4] This network is critical for the compound's relatively high melting point compared to non-polar analogues.[1]

## Physicochemical Profile

The following data represents the standard profile for high-purity (>99% ee) material.

Property	Value / Description	Note
Molecular Formula		
Molecular Weight	198.26 g/mol	
CAS Number	5773-56-8	(S)-enantiomer specific
Appearance	White crystalline solid	Needles from hexane/EtOAc
Melting Point	66 – 68 °C	Sharp transition indicates purity
Boiling Point	160 – 162 °C	@ 6 Torr
Solubility	Soluble: EtOH, MeOH, DCM, EtOAc Insoluble: Water	Lipophilic character dominates
Chiral Purity	>99% ee	Determined via Chiral HPLC

## Synthetic Routes & Mechanistic Insight

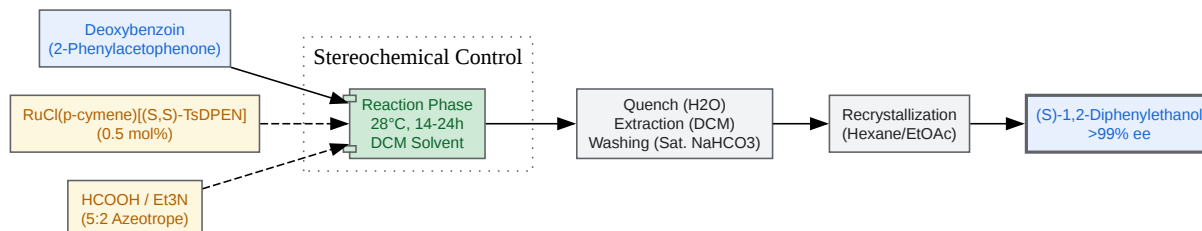
While enzymatic reduction (e.g., *Lactobacillus paracasei*) exists, the industrial and laboratory gold standard for synthesizing **(S)-1,2-diphenylethanol** is Asymmetric Transfer Hydrogenation (ATH) using Ruthenium-diamine complexes. This method offers superior scalability and atom economy compared to stoichiometric hydride reductions.[1]

### Mechanism: Ru-Catalyzed Transfer Hydrogenation

The reaction utilizes a chiral Ruthenium catalyst (typically Noyori-Ikariya type) with a formic acid/triethylamine azeotrope as the hydrogen source.[1] The mechanism involves a metal-ligand bifunctional concerted pathway, where the hydride is transferred from the Ru center to the carbonyl carbon, while the proton is transferred from the amine ligand to the carbonyl oxygen.[1]

### Visualization: Synthesis Workflow

The following diagram illustrates the logical workflow for the ATH of Deoxybenzoin to **(S)-1,2-Diphenylethanol**.



[Click to download full resolution via product page](#)

Figure 1: Workflow for the Asymmetric Transfer Hydrogenation (ATH) of Deoxybenzoin. The use of (S,S)-TsDPEN ligand is critical to achieve the (S)-product configuration.

## Experimental Protocol (Self-Validating)

Objective: Synthesis of **(S)-1,2-Diphenylethanol** (10 mmol scale).

Reagents:

- Deoxybenzoin (1.96 g, 10 mmol)
- RuCl(p-cymene)[(S,S)-TsDPEN] (32 mg, 0.05 mmol, 0.5 mol%)
- Formic acid/Triethylamine complex (5:2 molar ratio, 5 mL)
- Dichloromethane (DCM) (degassed)

Procedure:

- Inert Atmosphere Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon for 10 minutes.
- Substrate Loading: Charge the flask with Deoxybenzoin (1.96 g) and the Ru-catalyst (32 mg).
- Solvation: Add degassed DCM (10 mL) via syringe. Stir until solids dissolve.

- Reaction Initiation: Add the Formic acid/TEA complex (5 mL) dropwise.
  - Checkpoint: Evolution of CO<sub>2</sub> gas indicates reaction initiation.[1] Ensure the system is vented through a bubbler.[1]
- Incubation: Stir at 28°C for 14 hours. Monitor via TLC (Hexane:EtOAc 4:1).[1] The ketone spot ( ) should disappear; the alcohol spot ( ) should appear.
- Quench & Extraction: Add water (20 mL). Extract the aqueous layer with DCM (3 x 15 mL). [1]
- Neutralization: Wash combined organics with saturated NaHCO<sub>3</sub> (to remove residual formic acid) and brine. Dry over Na<sub>2</sub>SO<sub>4</sub>. [1]
- Purification: Concentrate in vacuo. Recrystallize the crude solid from hot Hexane/EtOAc (9:1). [1]
- Validation: Measure melting point (Target: 66-68°C) and Optical Rotation (Target: positive).

## Pharmaceutical & Research Utility[1]

### Drug Development Precursor

**(S)-1,2-Diphenylethanol** serves as a homologous scaffold for Remacemide and MK-801 analogues.[1] The 1,2-diphenylethyl moiety is a pharmacophore often associated with NMDA receptor antagonism.[1]

- Mechanism: The lipophilic nature of the diphenyl motif allows for penetration of the blood-brain barrier (BBB), while the chiral center directs binding affinity within the receptor channel.

### Chiral Solvating Agent (CSA)

Due to the magnetic anisotropy of the two phenyl rings, **(S)-1,2-diphenylethanol** is used as a Chiral Solvating Agent in NMR spectroscopy.

- Application: When mixed with racemic amines or sulfoxides, it forms diastereomeric complexes in solution.[1] The phenyl rings induce differential shielding effects, causing splitting of NMR signals for the enantiomers of the analyte, allowing for rapid ee determination without chiral HPLC.

## Analytical Characterization

To ensure scientific integrity, the synthesized product must be validated against the following spectral standards.

### Proton NMR ( NMR)

- Solvent:  
  
, 400 MHz
- Key Signals:
  - 7.20 – 7.40 (m, 10H, Aromatic protons).[1]
  - 4.85 (dd, 1H, CH-OH).[1] Diagnostic methine signal.
  - 2.95 – 3.05 (m, 2H, -CH<sub>2</sub>-Ph).[1]
  - 2.05 (br s, 1H, -OH).[1]

### Chiral HPLC[1]

- Column: Daicel Chiralcel OD-H or AD-H.
- Mobile Phase: Hexane : Isopropanol (90:10).[1]
- Flow Rate: 1.0 mL/min.[1]
- Detection: UV @ 254 nm.[1]
- Retention Times:
  - (S)-Enantiomer: Typically elutes second (depending on specific column conditions, verify with racemate).[1]

- (R)-Enantiomer: Elutes first.

## References

- Noyori, R., & Hashiguchi, S. (1997).[1] Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1][5] *Accounts of Chemical Research*, 30(2), 97–102.[1]
- PubChem. (n.d.).[1][3] **(S)-1,2-Diphenylethanol** (CID 1379021).[1][3] National Library of Medicine.[1][3]
- Palmer, M. J., & Wills, M. (1999).[1] Asymmetric transfer hydrogenation of C=O and C=N bonds.[1] *Tetrahedron: Asymmetry*, 10(11), 2045-2061.[1]
- Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: (S)-(+)-1,2-Diphenylethanol.[1][3]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1,2-Diphenylethanol | C<sub>14</sub>H<sub>14</sub>O | CID 94178 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. Crystal structure of racemic cis-2-amino-1,2-diphenylethanol (ADE) - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 3. (s)-1,2-Diphenylethanol | C<sub>14</sub>H<sub>14</sub>O | CID 1379021 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 4. Crystal structure of (1S,2R)-2-hydroxy-1,2-diphenylethan-1-aminium (S)-2-azaniumyl-butanedioate monohydrate - PMC [[pmc.ncbi.nlm.nih.gov](https://pmc.ncbi.nlm.nih.gov)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [(S)-1,2-Diphenylethanol structural properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1607665/docs#s-1-2-diphenylethanol-structural-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)